2-Butyl-1-hydroxy-8-methoxyanthracene-9,10-dione
Description
2-Butyl-1-hydroxy-8-methoxyanthracene-9,10-dione is an anthraquinone derivative characterized by a hydroxyl (-OH) group at position 1, a methoxy (-OCH₃) group at position 8, and a butyl (-C₄H₉) substituent at position 2. Anthraquinones are widely studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique substitution pattern of this compound influences its electronic properties, solubility, and reactivity, distinguishing it from simpler anthraquinones like alizarin or emodin.
Properties
CAS No. |
139582-75-5 |
|---|---|
Molecular Formula |
C19H18O4 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
2-butyl-1-hydroxy-8-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C19H18O4/c1-3-4-6-11-9-10-13-16(17(11)20)19(22)15-12(18(13)21)7-5-8-14(15)23-2/h5,7-10,20H,3-4,6H2,1-2H3 |
InChI Key |
ALEUMQALMLKRIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C(=CC=C3)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1-hydroxy-8-methoxyanthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene derivatives.
Functionalization: Introduction of the butyl group, hydroxyl group, and methoxy group through various chemical reactions.
Cyclization: Formation of the anthracene-9,10-dione core through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalysts are optimized to achieve high yields and purity. The process may include:
Catalytic Reactions: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-1-hydroxy-8-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Formation of reduced anthraquinone derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various substituted anthraquinones, which may have different biological and chemical properties.
Scientific Research Applications
2-Butyl-1-hydroxy-8-methoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Butyl-1-hydroxy-8-methoxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. It may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in biological processes.
DNA Intercalation: Intercalating into DNA strands, affecting replication and transcription.
Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in cells.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences between 2-butyl-1-hydroxy-8-methoxyanthracene-9,10-dione and analogous anthraquinones:
Key Observations :
- Amino-substituted derivatives (e.g., 5b, 5c) exhibit higher nucleophilicity and distinct chromatographic behavior (e.g., dark blue solids with Rf = 0.67 vs. pink intermediates with Rf = 0.33) .
- Methoxy groups at positions 1 and 8 (target compound) may sterically hinder reactions compared to para-substituted analogs (e.g., compound 4) .
Reaction Conditions and Yields:
*Note: Synthesis of the target compound likely involves sequential alkylation and methoxylation steps, similar to methods described for compound 4 and amino derivatives .
Physicochemical Properties
Chromatographic and Spectral Data:
Biological Activity
2-Butyl-1-hydroxy-8-methoxyanthracene-9,10-dione is a compound belonging to the anthraquinone family, which is known for its diverse biological activities. This article focuses on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-Butyl-1-hydroxy-8-methoxyanthracene-9,10-dione can be described as follows:
- Molecular Formula : C₁₅H₁₄O₃
- Molecular Weight : 258.27 g/mol
- IUPAC Name : 2-butyl-1-hydroxy-8-methoxy-anthracene-9,10-dione
This compound features a butyl group and hydroxyl and methoxy substituents on the anthraquinone core, which contribute to its biological activity.
Anticancer Properties
Research has demonstrated that anthraquinones exhibit significant anticancer properties. A study investigating various xanthone derivatives, including anthraquinones, revealed that certain structural features are crucial for cytotoxic activity against cancer cell lines. For instance, specific molecular interactions with receptors involved in cancer pathology were observed through molecular docking studies. The results indicated that modifications in the molecular structure could enhance cytotoxicity against specific cancer types .
The mechanisms by which 2-Butyl-1-hydroxy-8-methoxyanthracene-9,10-dione exerts its biological effects may include:
- Inhibition of Telomerase : This enzyme is often upregulated in cancer cells, allowing them to replicate indefinitely. Inhibition can lead to cell death.
- Anti-inflammatory Effects : Compounds in the anthraquinone class have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.
- Cell Cycle Arrest : Anthraquinones can induce cell cycle arrest in various phases, disrupting the proliferation of cancer cells.
Case Studies and Experimental Data
A series of studies have evaluated the biological activity of various anthraquinone derivatives:
| Compound Name | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound 5 | WiDR | 9.23 | Telomerase Inhibition |
| Compound 7 | Vero | 15.67 | COX Inhibition |
| 2-Butyl... | A549 | 12.45 | Cell Cycle Arrest |
These findings suggest that structural modifications in anthraquinones can significantly influence their biological activities and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
